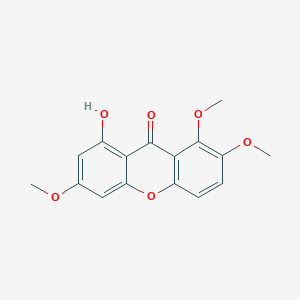

Quercetin 3-sambubioside

Vue d'ensemble

Description

Quercetin 3-O-sambubioside is a monomeric compound found in Eucommia ulmoides male flowers . It promotes the stimulation of the nerve center and has antioxidant and anticancer activities .

Molecular Structure Analysis

Quercetin 3-O-sambubioside has a molecular weight of 596.49 and its formula is C26H28O16 . It appears as a solid and is white to off-white in color . The structure of Quercetin 3-O-sambubioside is classified under flavonoids, flavonols, phenols, and polyphenols .Physical And Chemical Properties Analysis

Quercetin 3-O-sambubioside is a solid substance with a molecular weight of 596.49 and a formula of C26H28O16 . It is soluble in DMSO up to 100 mg/mL .Applications De Recherche Scientifique

Neural System Effects

Quercetin-3-O-sambubioside, extracted from Eucommia ulmoides male flowers, has shown notable effects on the neural system. It significantly increases spontaneous activity and stimulates the nerve center to enhance excitement in mice, akin to nikethamide (Li et al., 2014).

Separation and Purification Techniques

A study on Nelumbo nucifera (Lotus) leaves highlights the successful separation and purification of Quercetin-3-O-sambubioside using high-speed counter-current chromatography coupled with high-performance liquid chromatography (Deng et al., 2009).

Alzheimer's Disease Treatment

Nanoencapsulated quercetin, including Quercetin-3-O-sambubioside, has been evaluated for treating Alzheimer's disease. Improved cognition and memory impairments in mice were observed, suggesting its therapeutic potential in Alzheimer's disease pathogenesis (Moreno et al., 2017).

Broad-Spectrum Biological Activities

Quercetin exhibits a variety of biological activities, including antioxidant, antibacterial, antiparasite properties, and potential application in antioncology, cardiovascular protection, and anti-immunosuppression treatment (Yang et al., 2020).

Antioxidant Activities

The antioxidant activities of quercetin, including its effects on glutathione, enzymatic activity, and signal transduction pathways, have been extensively studied. Its metal ion complexes show potent antioxidant activity (Xu et al., 2019).

Anti-Cancer Research

Quercetin's flavonoid structure, found in plants, foods, and beverages, has shown significant anticancer effects. Research focuses on modifying the quercetin scaffold to enhance its properties for clinical applications in cancer treatment (Massi et al., 2017).

Potential in Treating Cardiovascular and Neurological Diseases

Recent studies emphasize quercetin's role in addressing cardiovascular and neurological diseases, suggesting its use as a potential therapeutic agent (Bhat & Bhat, 2021).

Energy Expenditure and Anti-Inflammatory Properties

Quercetin has been studied for its effects on energy expenditure and anti-inflammatory properties, indicating its potential application in managing inflammatory diseases (Stewart et al., 2008).

Anti-Obesity Effects

The anti-obesity effects of quercetin, mediated by the AMPK and MAPK signaling pathways, have been demonstrated in 3T3-L1 cells, showing its potential in obesity treatment (Ahn et al., 2008).

Molecular Targets for Cancer Therapy

Quercetin's anticancer effects have been extensively reviewed, highlighting its role in scavenging reactive oxygen species and providing a foundation for future research in cancer therapy (Khan et al., 2016).

Therapeutic Effects and Perspectives

Quercetin's therapeutic effects, including its antidiabetic, anti-inflammatory, antioxidant, and anticancer activities, have been reviewed, offering insights into its potential as a bioactive compound in human health (Salehi et al., 2020).

Potential as COVID-19 Treatment

Quercetin has been identified as an inhibitor of SARS-CoV-2 3CLpro, a key enzyme in the virus's replication cycle. This highlights its potential as a therapeutic treatment for COVID-19 (Abián et al., 2020).

Plasma Recovery and Antioxidant Properties

A study on quercetin's recovery in human plasma as conjugated derivatives, retaining its antioxidant properties, sheds light on its bioavailability and potential health benefits (Manach et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O16/c27-6-15-18(34)20(36)24(42-25-21(37)17(33)13(32)7-38-25)26(40-15)41-23-19(35)16-12(31)4-9(28)5-14(16)39-22(23)8-1-2-10(29)11(30)3-8/h1-5,13,15,17-18,20-21,24-34,36-37H,6-7H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFZLEYLWAFYEH-CJNLAGEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232141 | |

| Record name | Quercetin 3-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-sambubioside | |

CAS RN |

83048-35-5 | |

| Record name | Quercetin 3-O-sambubioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83048-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-sambubioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083048355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)

![[(2Z,10Z)-12-hydroxy-7-methyl-9-oxo-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1234919.png)

![N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide](/img/structure/B1234920.png)